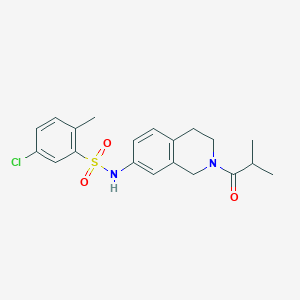
5-chloro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methylbenzenesulfonamide: . This compound features a chloro group, a sulfonamide group, and a tetrahydroisoquinoline core, making it a subject of interest for researchers exploring new therapeutic agents and chemical reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : Investigated for its biological activity, including potential antimicrobial and antithrombotic properties.
Medicine: : Explored for its therapeutic potential in treating various diseases, such as cardiovascular disorders.
Industry: : Utilized in the development of new materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the tetrahydroisoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a β-phenethylamine derivative with an aldehyde under acidic conditions. Subsequent steps may include chlorination, sulfonation, and acylation to introduce the respective functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous quality control measures to maintain the purity and efficacy of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The chloro group can be oxidized to form a chloro compound.
Reduction: : The sulfonamide group can be reduced to an amine.
Substitution: : The isobutyryl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Chloro compounds such as chloroform (CHCl3) and dichloromethane (CH2Cl2).
Reduction: : Amines such as methylamine (CH3NH2) and ethylamine (C2H5NH2).
Substitution: : Substituted isobutyryl compounds with different functional groups.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism would depend on the specific application and the molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
This compound can be compared to other similar compounds, such as:
5-chloro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzamide
5-chloro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzenesulfonamide
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and biological activities.
Eigenschaften
IUPAC Name |
5-chloro-2-methyl-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c1-13(2)20(24)23-9-8-15-5-7-18(10-16(15)12-23)22-27(25,26)19-11-17(21)6-4-14(19)3/h4-7,10-11,13,22H,8-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRKOALCNCFQEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C(C)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2-(Pyrimidin-2-ylthio)phenyl]amine hydrochloride](/img/structure/B2442241.png)
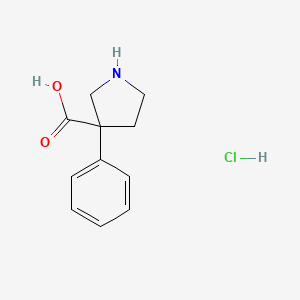
![N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-phenoxybenzene-1-sulfonamide](/img/structure/B2442243.png)
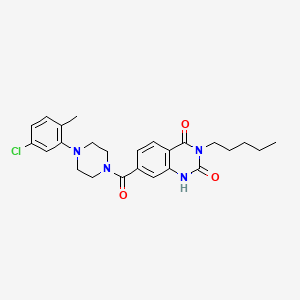
![1-(1,3-Benzodioxol-5-yl)-2-{[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}ethanone](/img/structure/B2442247.png)
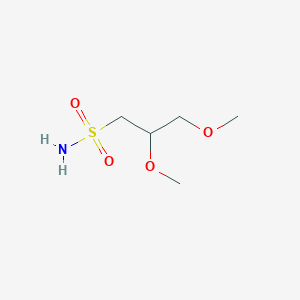
![Benzo[d][1,3]dioxol-5-yl(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2442249.png)
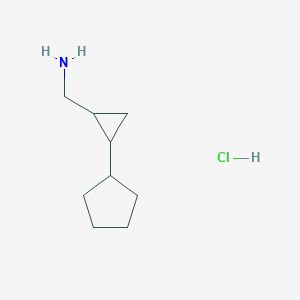
![4-(diethylsulfamoyl)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/new.no-structure.jpg)
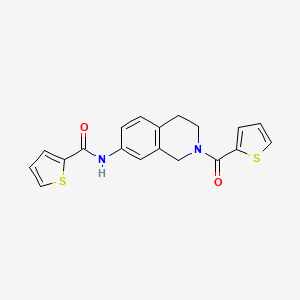
![5-Bromo-2-{[(2E)-3-phenylprop-2-enyl]-oxy}benzaldehyde](/img/structure/B2442258.png)
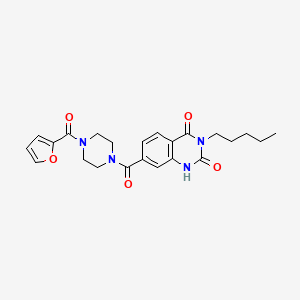
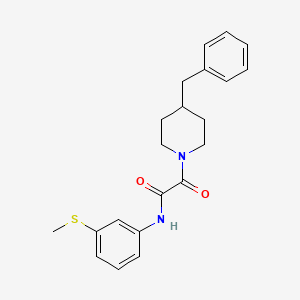
![3-amino-2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5H,6H,7H,8H-thieno[2,3-b]quinolin-5-one](/img/structure/B2442262.png)
